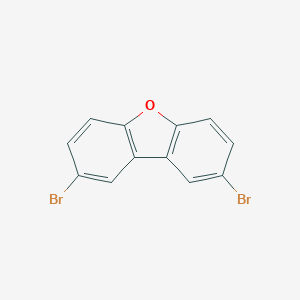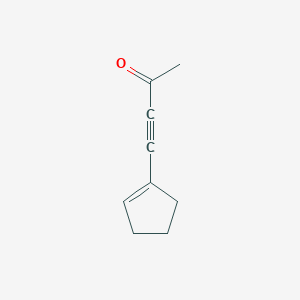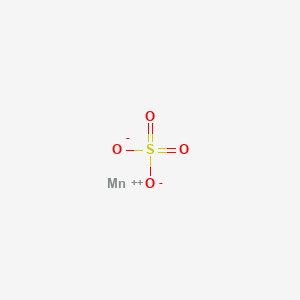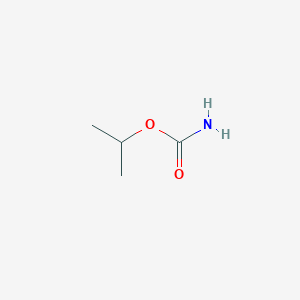
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, also known as 5-MeO-2-oxo-PCE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative drug, ketamine. 5-MeO-2-oxo-PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptors in the brain. This drug has gained significant attention in the scientific community due to its potential as a research tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders.
Mécanisme D'action
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are believed to play a role in the development of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE are similar to those of other dissociative drugs. This drug produces a dissociative state, which is characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. Other effects include sedation, hallucinations, and changes in perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE as a research tool is its potent NMDA receptor antagonism. This drug has been used to study the role of NMDA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. However, there are also some limitations to using this drug in lab experiments. One limitation is its potential for abuse, which could lead to ethical concerns. Another limitation is the potential for adverse effects, such as hallucinations and sedation, which could interfere with the interpretation of research results.
Orientations Futures
There are many potential future directions for research on 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE. One area of interest is the development of new drugs that target the NMDA receptor and have fewer adverse effects than current dissociative drugs. Another area of interest is the use of this drug in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this drug and its potential for abuse.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE involves the reaction of 4-phenyl-2-oxazolidinone with ethyl magnesium bromide, followed by the addition of N-methylformamide. This reaction produces 5-ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, which is then reduced using lithium aluminum hydride to produce 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE.
Applications De Recherche Scientifique
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE has been used extensively in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. This drug has shown potential in the treatment of depression, anxiety, and other psychiatric disorders. It has also been used to study the role of NMDA receptors in learning and memory.
Propriétés
Numéro CAS |
128242-89-7 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5-ethoxy-N-methyl-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13-10(11(16)14-2)15-12(18-13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,16) |
Clé InChI |
ZEVDMLFFWVNXRX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
SMILES canonique |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Synonymes |
5-ETHOXY-N-METHYL-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)

![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)
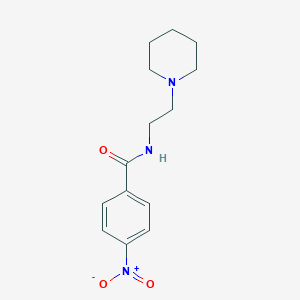
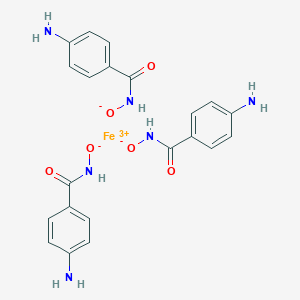
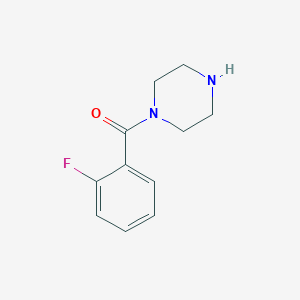

![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)
